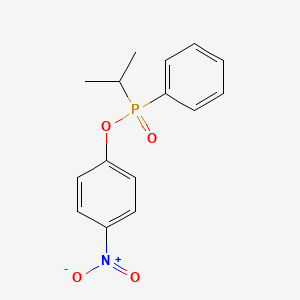
4-Nitrophenyl (1-methylethyl)phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl (1-methylethyl)phenylphosphinate is an organic compound with the molecular formula C15H16NO4P. It consists of 16 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 phosphorus atom . The compound features a nitro group attached to a phenyl ring, which is further connected to a phosphinate group. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-Nitrophenyl (1-methylethyl)phenylphosphinate typically involves the esterification of phosphinic acid derivatives with 4-nitrophenol. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Nitrophenyl (1-methylethyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Nitrophenyl (1-methylethyl)phenylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl (1-methylethyl)phenylphosphinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 4-Nitrophenyl (1-methylethyl)phenylphosphinate include other nitrophenyl phosphinates and phosphonates. These compounds share structural similarities but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its specific combination of a nitro group and a phosphinate ester, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
80751-39-9 |
|---|---|
Fórmula molecular |
C15H16NO4P |
Peso molecular |
305.26 g/mol |
Nombre IUPAC |
1-nitro-4-[phenyl(propan-2-yl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H16NO4P/c1-12(2)21(19,15-6-4-3-5-7-15)20-14-10-8-13(9-11-14)16(17)18/h3-12H,1-2H3 |
Clave InChI |
OUZVRLZAQUEQAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


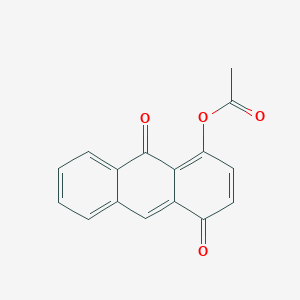
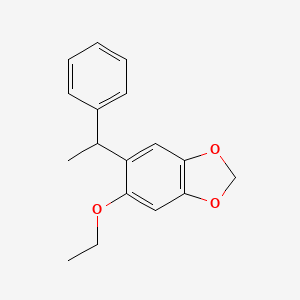
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)

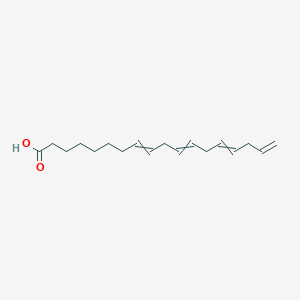
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
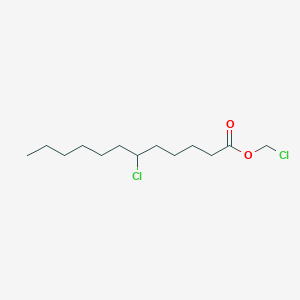
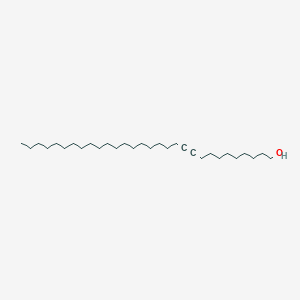
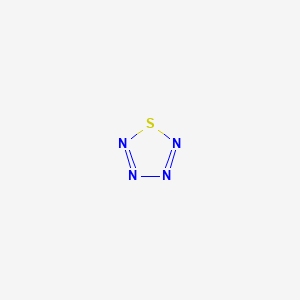
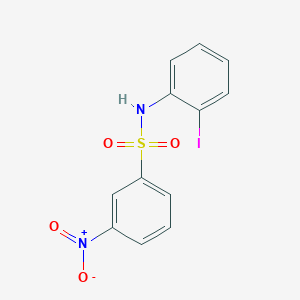
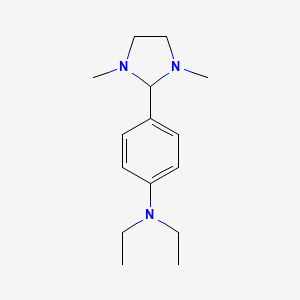
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
